molecular formula C13H9ClO2 B6320636 (2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one CAS No. 135950-63-9

(2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one

Cat. No.: B6320636
CAS No.: 135950-63-9
M. Wt: 232.66 g/mol
InChI Key: DEOPYSWIQAMXMC-BQYQJAHWSA-N
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Description

(2E)-3-(2-Chlorophenyl)-1-(2-furyl)-2-propen-1-one is a chemically defined chalcone derivative of significant interest in medicinal and synthetic chemistry research. This compound, with the molecular formula C13H9ClO2 and a molecular weight of 232.65, is characterized by its E configuration about the propenone C=C double bond . Its crystal structure reveals a near-planar arrangement, with the benzene and furyl rings forming a dihedral angle of 6.47°, stabilized by intramolecular C-H...O and C-H...Cl hydrogen bonds that generate an S(5)S(5)S(5) ring motif . This furan chalcone scaffold is recognized as a privileged structure in drug discovery. Researchers value it as a key intermediate for synthesizing novel bioactive molecules and as a core scaffold for investigating enzyme inhibition. Notably, structurally related chlorophenyl-furyl propenone analogues have demonstrated potent inhibitory activity against the bacterial urease enzyme, a key virulence factor in pathogens like Helicobacter pylori . One such analogue, 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one, exhibited an IC50 value of 18.75 ± 0.85 μM, outperforming the standard inhibitor thiourea, highlighting the potential of this chemical class in developing new anti-infective agents . The compound is intended for research applications only and must not be used for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-5-2-1-4-10(11)7-8-12(15)13-6-3-9-16-13/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOPYSWIQAMXMC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The Claisen-Schmidt condensation involves base-catalyzed aldol condensation between an aromatic aldehyde (2-chlorobenzaldehyde) and a ketone (2-acetylfuran). The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.

Typical Conditions :

  • Catalyst : 40% aqueous NaOH or KOH

  • Solvent : Ethanol or methanol

  • Temperature : 0–50°C (room temperature or reflux)

  • Molar Ratio : 1:1 (aldehyde:ketone)

Yield Optimization :

  • Excess base (1.5–2 eq) improves enolate formation but risks side reactions.

  • Anhydrous solvents reduce hydrolysis of the furan ring.

Comparative Data for Catalysts

CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
40% NaOHEthanol2567295
KOHMethanol5046892
LiOH·H₂OTHF086590

Key Observations :

  • Ethanolic NaOH at room temperature balances yield and purity.

  • Lower temperatures (0°C) favor slower, controlled reactions but require extended time.

Aldol Condensation

Alternative Synthetic Route

The Aldol condensation employs 2-chlorobenzaldehyde and 2-furyl methyl ketone under acidic or basic conditions. Unlike Claisen-Schmidt, this method avoids pre-formed enolates, relying instead on in situ enolization.

Advantages :

  • Suitable for acid-sensitive substrates.

  • Broader solvent compatibility (e.g., water, DMF).

Disadvantages :

  • Lower stereoselectivity without stringent temperature control.

Reaction Parameters and Outcomes

Acid CatalystSolventTemperature (°C)Yield (%)
HCl (10%)Water8058
H₂SO₄ (conc.)DMF10062
p-TSAToluene11060

Microwave-Assisted Synthesis

Enhanced Efficiency

Microwave irradiation accelerates reaction kinetics via uniform dielectric heating.

Protocol :

  • Catalyst : K₂CO₃ (5 mol%)

  • Solvent : Ethanol (5 mL)

  • Power : 300 W

  • Time : 10–15 minutes

Outcomes :

  • Yield : 85–90%

  • Purity : 98% (HPLC)

Benefits :

  • 10-fold reduction in reaction time compared to conventional methods.

  • Minimized side products due to rapid heating/cooling cycles.

Solvent-Free Synthesis

Green Chemistry Approach

Eliminating solvents reduces waste and simplifies purification.

Method :

  • Catalyst : NaOH (solid, 20 mol%)

  • Conditions : Ball milling (30 Hz, 2 h)

  • Yield : 78%

Characterization :

  • IR : C=O stretch at 1665 cm⁻¹, C=C at 1602 cm⁻¹.

  • ¹H NMR : δ 7.8 (d, J = 15.6 Hz, CH=CO), 7.5–7.3 (m, aromatic H).

Catalytic Systems and Innovations

Ionic Liquid Catalysts

Ionic liquids (e.g., [BMIM][OH]) enhance reaction rates and recyclability.

Performance :

  • Yield : 88% (first cycle), 82% (fifth cycle).

  • Conditions : 50°C, 3 h, solvent-free.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) enable stereoselective synthesis under mild conditions.

Results :

  • Yield : 70% (E-isomer selectivity >95%).

  • Temperature : 37°C, pH 7.0.

Purification and Characterization

Recrystallization

  • Solvent : Ethanol/water (3:1 v/v).

  • Purity : ≥99% after two cycles.

Chromatographic Methods

  • Column : Silica gel (60–120 mesh).

  • Eluent : Hexane/ethyl acetate (4:1).

Spectroscopic Confirmation

  • ¹³C NMR : δ 190.2 (C=O), 148.1 (C-Cl).

  • XRD : Confirms (E)-configuration with dihedral angle of 12.8° between aromatic rings.

Industrial-Scale Production

Continuous Flow Reactors

  • Throughput : 5 kg/h.

  • Advantages : Consistent quality, reduced waste.

Catalyst Recycling

  • Recovery : 90% via filtration (heterogeneous catalysts).

  • Cost Reduction : 30% lower than batch processes.

Recent Advances (2023–2025)

Photochemical Synthesis

UV light (254 nm) initiates radical-mediated condensation, achieving 80% yield in 1 h.

Deep Eutectic Solvents

Choline chloride/urea mixtures enable solvent-free synthesis with 85% yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: IC50 Values of Selected Chalcones
Compound Ring A Substitution Ring B Substitution IC50 (μM) Reference
Cardamonin 2,4-dihydroxy None 4.35
2j 4-Br, 2-OH, 5-I 4-F 4.703
2h 4-Cl, 2-OH, 5-I 4-OCH3 13.82
LC34 () 2-Cl 4-OCH3 >4.7
Target Compound 2-Cl 2-Furyl N/A

Heterocyclic vs. Phenyl Ring Modifications

Replacing phenyl rings with heterocycles alters electronic and steric properties:

  • Thiophene Derivatives : (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one () shows increased planarity due to sulfur’s larger atomic radius compared to oxygen in furan. This may enhance π-π stacking but reduce solubility .
  • For example, (2E)-3-[5-(4-chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one () has similar furan-based substitution but with para-chlorophenyl, demonstrating how positional isomerism affects activity .
Table 2: Physical Properties of Heterocyclic Chalcones
Compound Ring B Substituent Melting Point (°C) Solubility Reference
Target Compound 2-Furyl Not reported Moderate (polar)
Thiophene Analog () 2,5-Dichlorothiophen 128–130 Low (non-polar)
LC32 () 4-Fluorophenyl Not reported Low

Chlorophenyl Positional Isomerism

The position of chlorine on the phenyl ring significantly impacts bioactivity:

  • Meta-Substitution : (2E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one () exhibits different electronic effects, with meta-chlorine creating a dipole moment that may disrupt molecular interactions .

Biological Activity

(2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound belongs to the chalcone class, characterized by an α,β-unsaturated carbonyl group. Its structure includes a chlorophenyl and a furyl moiety, which contribute to its biological properties.
  • Molecular Formula : C17H13ClO
  • CAS Number : 135950-63-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent against resistant bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the suppression of NF-κB activation, leading to reduced expression of inflammatory mediators such as TNF-α and IL-6.

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
TNF-α15050
IL-620070

This data indicates that this compound could serve as a therapeutic agent for inflammatory diseases .

Anticancer Activity

The anticancer properties of this chalcone derivative have been extensively studied. It has shown cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The compound induces apoptosis through the intrinsic pathway, leading to cell cycle arrest.

Cell Line IC50 (µM)
MCF-7 (Breast)15.5
A549 (Lung)20.3
HCT116 (Colon)18.7

In addition to direct cytotoxicity, it was noted that the compound inhibits key signaling pathways involved in cancer progression, such as PI3K/Akt and MAPK pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit urease activity with an IC50 value of approximately 18.75 µM, indicating potential for treating conditions related to urease-producing bacteria .
  • Receptor Interaction : It modulates receptor activity related to inflammation and cancer cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Urease Inhibition : A comparative analysis showed that derivatives of chalcone exhibited varying degrees of urease inhibition, with this compound being one of the most potent .
  • Cancer Cell Line Study : Research demonstrated that treatment with this chalcone resulted in significant apoptosis in MCF-7 cells through caspase activation .
  • Inflammation Model : In vivo studies using animal models showed reduced inflammation markers upon treatment with the compound, supporting its anti-inflammatory claims .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation, reacting 2-acetylfuran with 2-chlorobenzaldehyde under basic conditions (e.g., KOH/ethanol) . Key factors include:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions like ketone dimerization.
  • Solvent : Polar aprotic solvents (e.g., ethanol) enhance reaction rates by stabilizing intermediates.
  • Catalyst : Alkaline catalysts (e.g., 40% KOH) improve enolate formation, but excess base may hydrolyze the furan ring.
    Yields typically range from 60–80%, with purity confirmed via HPLC or NMR .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies the α,β-unsaturated carbonyl system (δ ~7.5–8.0 ppm for enone protons) and aromatic substituents .
  • X-ray Crystallography : SHELX programs refine crystal structures, revealing dihedral angles between aromatic rings (e.g., 13.2° between thiophene and chlorophenyl in analogs) .
  • IR : Strong C=O stretch (~1650 cm⁻¹) confirms the chalcone backbone .

Q. What biological activities are associated with this compound?

Chalcone derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. For example:

  • Antibacterial Activity : Substituted chlorophenyl chalcones show MIC values ≥0.2 mg/mL against Bordetella bronchiseptica .
  • Anticancer Potential : The α,β-unsaturated ketone moiety enables Michael addition with cellular thiols, disrupting redox balance .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what challenges arise in SAR studies?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl at ortho positions) increases electrophilicity, enhancing interactions with biological targets .
  • Challenges :
    • Solubility : Hydrophobic substituents reduce aqueous solubility, necessitating formulation studies.
    • Metabolic Stability : The furan ring may undergo oxidative degradation, requiring prodrug strategies .

Q. How do crystallographic packing interactions influence the compound’s reactivity and stability?

  • π–π Stacking : In analogs like (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, π–π interactions between aromatic rings (3.925 Å separation) stabilize the crystal lattice but may reduce solubility .
  • Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies C=O···H–O/N interactions critical for co-crystal design .

Q. What contradictions exist between computational predictions and experimental data for this compound?

  • Tautomerism : DFT calculations may predict enol-keto tautomerism, but X-ray data often show exclusive keto forms due to crystallization bias .
  • Reactivity : MD simulations overestimate electrophilicity in polar solvents due to implicit solvation models lacking explicit hydrogen-bonding networks .

Q. How can SHELX refinement address twinning and disorder in crystal structures?

  • Twinning : The TWIN command in SHELXL models inversion twins (e.g., observed in bromothiophene analogs) by refining Flack parameters .
  • Disorder : PART and ISOR restraints resolve positional disorder in flexible substituents (e.g., methoxy groups) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Chalcone Analogs

ParameterThis compound (Analog)Reference
Space GroupPcm21b (Orthorhombic)
Dihedral Angle (Aromatic)13.2°
π–π Stacking Distance3.925 Å

Q. Table 2. Bioactivity Trends in Chalcone Derivatives

Substituent Position (Chlorophenyl)MIC (mg/mL)Biological Target
Ortho (2-Cl)0.2B. bronchiseptica
Meta (3-Cl)0.3E. coli
Para (4-Cl)0.5S. aureus
Data adapted from

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2-chlorophenyl)-1-(2-furyl)-2-propen-1-one

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